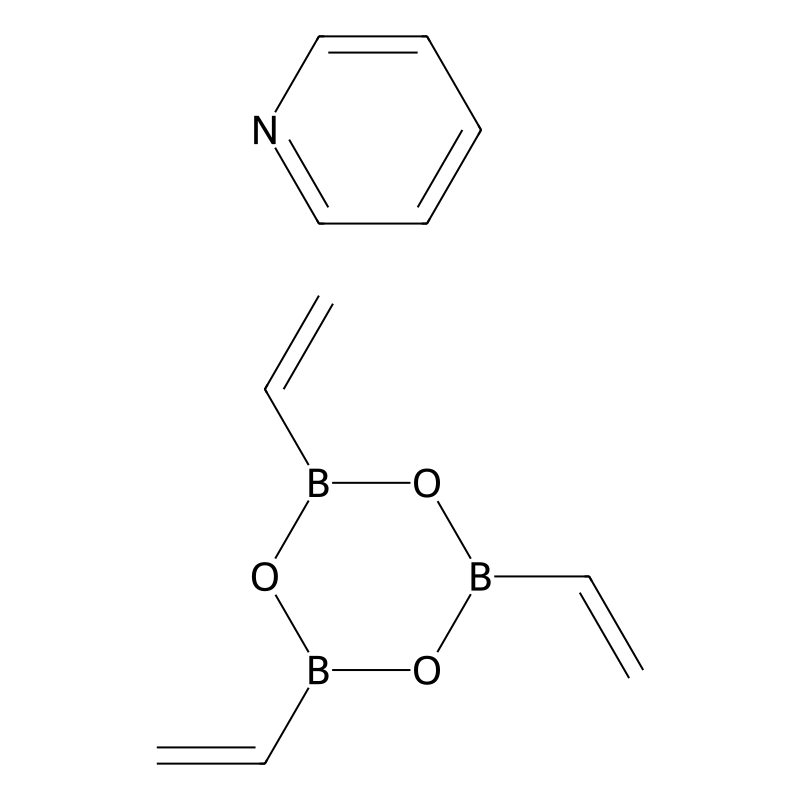

2,4,6-Trivinylcyclotriboroxane pyridine complex

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

,4,6-Trivinylcyclotriboroxane pyridine complex, also known as vinylboronic anhydride pyridine complex or trivinylboroxin pyridine complex, is a chemical compound synthesized by the reaction of 2,4,6-trivinylcyclotriboroxane (TVB) with pyridine. TVB is a cyclic trimer of boric acid, containing three boron atoms and three oxygen atoms arranged in a ring, with each boron atom bonded to a vinyl group (CH=CH2). Pyridine is a five-membered aromatic heterocyclic compound containing nitrogen.

The reaction between TVB and pyridine forms a Lewis acid-base adduct, where the Lewis acidic boron atom in TVB accepts a lone pair of electrons from the Lewis basic nitrogen atom in pyridine. This interaction leads to the formation of a stable complex with a 1:1 stoichiometry between TVB and pyridine [, ].

Potential Applications:

The research on 2,4,6-Trivinylcyclotriboroxane pyridine complex is still ongoing, but it has shown potential applications in several scientific areas:

Organic synthesis

The complex can act as a Lewis acid catalyst for various organic reactions, such as Diels-Alder cycloadditions, Friedel-Crafts reactions, and hydroboration-oxidation reactions [].

Polymerization

The vinyl groups in the complex can participate in polymerization reactions, leading to the formation of novel polymers with interesting properties [].

Material science

The complex may be used as a precursor for the development of new materials with desirable properties, such as flame retardancy and self-healing capabilities [].

2,4,6-Trivinylcyclotriboroxane pyridine complex is a boron-containing compound with the molecular formula and a molecular weight of approximately 240.67 g/mol. This compound appears as a powder that can range in color from white to orange to green, and it is soluble in methanol. It exhibits a melting point of around 44 °C, indicating its thermally stable nature under standard conditions .

The reactivity of 2,4,6-Trivinylcyclotriboroxane pyridine complex is primarily influenced by the presence of vinyl groups, which are reactive under various conditions. It can undergo polymerization reactions due to the vinyl groups, leading to the formation of larger polymeric structures. Additionally, it may participate in cross-coupling reactions typical of organoboron compounds, allowing for functionalization and modification of the compound in synthetic organic chemistry .

The synthesis of 2,4,6-Trivinylcyclotriboroxane pyridine complex typically involves the reaction of vinylboronic anhydride with pyridine under controlled conditions. This process may require specific catalysts or reagents to facilitate the formation of the desired complex. Alternative methods may include direct boronation techniques or modifications of existing boron compounds through vinylation processes .

This compound has potential applications in various fields:

- Organic Synthesis: As a reagent or catalyst in organic reactions due to its boron content.

- Material Science: In the development of new materials with unique properties owing to its polymerizable nature.

- Pharmaceuticals: Potentially as a precursor for drug development due to its biological activity .

Several compounds share structural features with 2,4,6-Trivinylcyclotriboroxane pyridine complex. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Vinylboronic anhydride | Used in similar synthetic applications; less complex structure. | |

| Tris(ethenyl)borane | Lacks nitrogen; primarily used in polymerization. | |

| Triethylborane | Simpler structure; utilized mainly as a reducing agent. |

2,4,6-Trivinylcyclotriboroxane pyridine complex is unique due to its combination of boron and nitrogen functionalities along with multiple vinyl groups that enhance its reactivity and potential applications in both organic synthesis and material science .

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant